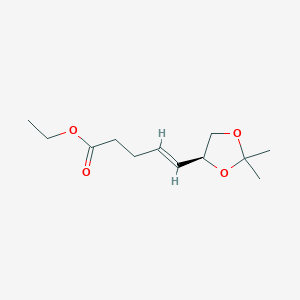

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate

Description

Properties

IUPAC Name |

ethyl (E)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-4-14-11(13)8-6-5-7-10-9-15-12(2,3)16-10/h5,7,10H,4,6,8-9H2,1-3H3/b7-5+/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSJYUBUPNAAFL-STUBTGCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC=CC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC/C=C/[C@H]1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

A solution of ethyl 2-methylpent-2-enoate (23.6 g, 0.17 mol) in acetone-water-t-BuOH (2:1:0.1 v/v) is treated with OsO₄ (0.1 g) and N-methylmorpholine N-oxide (21.4 g, 0.18 mol) at room temperature for 20 hours. The syn-dihydroxylation proceeds via a cyclic osmate ester intermediate, yielding a vicinal diol with >90% diastereomeric excess. The diol is subsequently protected as an acetonide by stirring with 2,2-dimethoxypropane (250 mL) and a catalytic amount of p-toluenesulfonic acid, achieving quantitative conversion.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | Ethyl 2-methylpent-2-enoate |

| Dihydroxylation Catalyst | OsO₄/(DHQ)₂PHAL |

| Reaction Time | 20 hours |

| Yield (Diol) | 84% |

| Acetonide Protection | 2,2-Dimethoxypropane, 96% yield |

The introduction of the α,β-unsaturated ester group is achieved through a Wittig reaction between an acetonide-protected aldehyde and an ylide. For example, (E)-4,5-isopropylidenedioxy-2,4-dimethylhept-2-enal (16b) reacts with methoxycarbonylmethylene(triphenyl)phosphorane to form the conjugated dienoate.

Optimization of Olefination

The reaction is conducted in dichloromethane under reflux for 48 hours, yielding the (E,E)-dienoate with >95% stereoselectivity. The geometry is confirmed via ¹H NMR coupling constants (J = 15.2 Hz for trans double bonds) and ¹³C NMR chemical shifts (δ 165–170 ppm for ester carbonyls).

Key Data:

| Parameter | Value |

|---|---|

| Aldehyde | 16b |

| Ylide | Ph₃P=CHCO₂Me |

| Solvent | Dichloromethane |

| Reaction Time | 48 hours |

| Yield | 80% |

Epoxidation and Cyclization for Ring Formation

In some synthetic routes, the α,β-unsaturated ester undergoes epoxidation to enable subsequent cyclization. Treatment of the dienoate 19 with m-chloroperbenzoic acid (MCPBA) in dichloromethane produces a 4:1 mixture of β- and α-epoxides (20 and 21). Acidic cleavage of the acetonide (50% trifluoroacetic acid) induces cyclization, forming tetrahydrofuran derivatives with retention of stereochemistry.

Stereochemical Outcomes

The β-epoxide (20) predominates due to electronic effects favoring attack at the less substituted double bond. Cyclization proceeds via a carbocation intermediate, with water quenching ensuring the (S)-configuration at C6 is preserved.

Key Data:

| Parameter | Value |

|---|---|

| Epoxidation Agent | MCPBA (2.5 g, 0.014 mol) |

| Cyclization Catalyst | 50% TFA |

| β:α Epoxide Ratio | 4:1 |

| Cyclization Yield | 97% |

Reductive Aldol Reactions for Carbocycle Synthesis

Alternative methodologies employ rhodium-catalyzed tandem hydrosilylation-aldol reactions to construct the carbocyclic framework. Methyl 6-oxo-2-hexenoate serves as a substrate, undergoing hydrosilylation with HSiEt₃ in the presence of [Rh(cod)Cl]₂ and (R)-BINAP to form a β-silyloxy intermediate. Intramolecular aldol cyclization then yields the cyclopentane core with excellent enantioselectivity (up to 98% ee).

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | [Rh(cod)Cl]₂/(R)-BINAP |

| Silane | HSiEt₃ |

| Enantiomeric Excess | 98% |

| Reaction Temperature | 0°C to 25°C |

Spectroscopic Characterization and Validation

Critical to confirming the structure of this compound are spectroscopic techniques:

Chemical Reactions Analysis

Types of Reactions

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate is characterized by its unique structural features that facilitate various chemical reactions. The compound can be synthesized through several methods, including:

- Hydrosilylation-Cross-Coupling Reactions : This method involves the reaction of tert-butyl (3R,5S)-3,5-isopropylidenedioxy-6-heptynoate with chlorodimethylsilane in the presence of a platinum catalyst to yield high regioselectivity in the formation of vinylsilanes .

- Wittig Reactions : The compound can also be synthesized via Wittig reactions involving phosphoranes, leading to the formation of unsaturated esters .

This compound exhibits promising biological activities that make it a candidate for further research in medicinal applications. Notable activities include:

Anticancer Properties

Research has indicated that derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that prolonged exposure to certain concentrations of ethyl derivatives leads to increased cell death in A549 (lung cancer) and MCF-7 (breast cancer) cells.

Anti-inflammatory Effects

The compound has been studied for its potential to inhibit key inflammatory pathways, including the Cyclooxygenase (COX) enzymes and Nuclear Factor Kappa B (NF-kB), which are crucial in mediating inflammatory responses .

Mechanism of Action

The mechanism of action of Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active products. The dioxolane ring and ester group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl Esters with Functionalized Side Chains

| Property | Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate | Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate |

|---|---|---|

| Backbone | Hept-4-enoate (unsaturated alkene) | Pent-2-ynoate (unsaturated alkyne) |

| Functional Groups | Isopropylidenedioxy (cyclic ketal) | Ethoxycarbonyloxy (carbonate ester), diphenyl groups |

| Molecular Weight | 228.29 g/mol | Likely higher due to diphenyl substituents |

| Reactivity | Susceptible to acid-catalyzed ketal hydrolysis | Alkyne reactivity (e.g., hydrogenation, cycloadditions) |

| Applications | Pharmaceutical intermediates | Potential use in catalysis or polymer synthesis |

Key Differences :

- The isopropylidenedioxy group in the target compound enhances stability during synthetic steps requiring hydroxyl protection, whereas the ethoxycarbonyloxy group in the pent-2-ynoate derivative may confer thermal lability .

- The diphenyl substituents in the pent-2-ynoate compound likely increase steric hindrance, reducing solubility in polar solvents compared to the target compound .

Isoquinoline-Based Ethyl Esters

| Property | This compound | Ethyl 6,7-dimethoxy-isoquinoline derivative |

|---|---|---|

| Core Structure | Linear heptenoate chain | Heterocyclic isoquinoline ring |

| Functional Groups | Ketal-protected diol | Methoxy groups, tertiary amine |

| Chirality | 6(S)-configuration | Not specified (likely planar heterocycle) |

| Bioactivity | Intermediate (limited direct bioactivity) | Potential CNS or antimicrobial activity |

Key Differences :

- The isoquinoline derivatives are more likely to exhibit biological activity due to their nitrogen-containing heterocycles, whereas the target compound serves primarily as a synthetic building block .

- The methoxy groups in the isoquinoline compound enhance lipophilicity, contrasting with the polar ketal group in the target molecule .

Key Differences :

- Simple esters like hexyl decanoate are optimized for volatility and aroma, while the target compound’s functional groups (ketal, double bond) make it unsuitable for such uses .

- The target compound’s chiral center and protective groups enable stereoselective synthesis, a feature absent in most flavor esters .

Glycoside Esters

| Property | This compound | 8-O-Acetylshanzhiside Methyl Ester |

|---|---|---|

| Core Structure | Linear chain | Cyclopenta[c]pyran glycoside |

| Functional Groups | Ketal, ethyl ester | Acetyl, methyl ester, sugar moiety |

| Bioactivity | Synthetic intermediate | Pharmacological reference standard |

Key Differences :

- The glycoside’s sugar moiety enables interactions with biological targets (e.g., enzymes), whereas the target compound’s utility lies in its synthetic versatility .

- Both compounds employ ester groups, but the glycoside’s acetyl group is hydrolytically labile compared to the stable isopropylidenedioxy ketal .

Biological Activity

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate is a compound of interest due to its potential biological activities, particularly its effects against various pathogens and its implications in medicinal chemistry. This article presents a detailed overview of its biological activity, synthesizing findings from diverse studies and presenting relevant data in tabular format.

Chemical Structure and Synthesis

This compound is characterized by its unique spiroketal structure, which is a common motif in many biologically active natural products. The synthesis of this compound typically involves asymmetric synthesis techniques that enhance its biological efficacy. For instance, the synthesis process may include multiple steps, such as the formation of key intermediates followed by cyclization reactions to achieve the desired stereochemistry .

Biological Activity

The biological activity of this compound has been explored in various contexts:

1. Antimicrobial Activity

- The compound has shown promising results against Helicobacter pylori, a micro-aerophilic Gram-negative bacterium associated with gastroduodenal disorders. It has been noted for its inhibitory effects, making it a candidate for further development as an antimicrobial agent .

2. Antiprotozoal Effects

- Studies have indicated that related compounds with similar structural features exhibit antiprotozoal activity against Plasmodium and Trypanosoma species. This suggests that this compound may also possess similar properties, warranting investigation into its efficacy against these protozoa .

3. Cytotoxicity

- Preliminary assays indicate potential cytotoxic effects against various cancer cell lines, suggesting that the compound could serve as a lead structure for anticancer drug development. The cytotoxicity profile needs further elucidation through detailed bioassays .

Table 1: Biological Activity Profile of this compound

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Helicobacter pylori | 36 | |

| Antiprotozoal | Plasmodium spp. | TBD | |

| Cytotoxicity | KB Cell Line | TBD |

Case Studies

Case Study 1: Inhibition of Helicobacter pylori

A study conducted on the inhibitory effects of various spiroketals, including this compound, demonstrated significant antimicrobial activity against H. pylori. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Case Study 2: Antiparasitic Activity

In another investigation focusing on related compounds, it was found that spiroketals exhibit notable activity against Trypanosoma brucei, the causative agent of sleeping sickness. The structural similarities suggest that this compound could also be effective, pending further testing .

Q & A

Basic: What synthetic methodologies are commonly employed for Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate, and how is stereochemical control ensured?

The synthesis typically involves chemoenzymatic approaches , such as lipase-mediated kinetic resolution, to achieve enantiomeric enrichment of the (S)-configuration at the C6 position . The isopropylidene protecting group is introduced to stabilize the 6,7-diol moiety during synthesis, as seen in analogous compounds . Key steps include:

- Protection : Use of acetone or 2,2-dimethoxypropane under acid catalysis to form the isopropylidene acetal.

- Asymmetric synthesis : Chiral auxiliaries or enzymatic resolution to ensure stereochemical fidelity.

- Characterization : NMR (e.g., H and C) and chiral HPLC to confirm enantiopurity .

Advanced: How can researchers resolve discrepancies between spectroscopic data and X-ray crystallographic results for this compound?

Discrepancies often arise from dynamic disorder in crystal lattices or solvent interactions. Strategies include:

- Refinement with SHELXL : Adjust thermal parameters and occupancy factors to model disorder .

- Validation tools : Check R-factors (<5% for high-resolution data) and residual electron density maps .

- Complementary techniques : Compare NMR-derived dihedral angles with crystallographic torsion angles .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H/C NMR for backbone assignment and NOESY/ROESY for stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (, MW 228.29) .

- X-ray crystallography : SHELX programs (SHELXS/SHELXD for structure solution; SHELXL for refinement) .

Advanced: What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

- Chiral chromatography : Use of cellulose- or amylase-derived columns for preparative separation .

- In situ monitoring : Chiral HPLC with UV detection to track ee during reaction progression .

Basic: How is the crystal structure of this compound determined and validated?

- Data collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).

- Structure solution : SHELXT automates space-group determination and initial model building .

- Refinement : SHELXL adjusts atomic coordinates and thermal parameters, achieving R1 < 0.05 for high-quality datasets .

- Validation : Check CIF files for PLATON alerts (e.g., voids, symmetry errors) .

Advanced: How can computational methods elucidate the compound’s molecular interactions and reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity at the α,β-unsaturated ester .

- Molecular docking : Screen against biological targets (e.g., enzymes in lipid metabolism) using AutoDock Vina .

- MD simulations : Study solvation effects on conformational stability .

Basic: What challenges arise during purification of this compound, and how are they addressed?

- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane gradient) separates diastereomers .

- Crystallization : Optimize solvent polarity (e.g., ether/hexane mixtures) to enhance crystal yield .

- Purity assessment : TLC with UV/iodine staining and GC-MS for volatile impurities .

Advanced: How can reaction byproducts be systematically analyzed to improve synthetic yield?

- LC-MS/MS : Identify byproducts via fragmentation patterns .

- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent to map optimal conditions .

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediate species .

Basic: What role does the isopropylidene protecting group play in the compound’s stability and reactivity?

- Stabilization : The acetal group prevents oxidation of the 6,7-diol during esterification .

- Reactivity modulation : Enhances solubility in nonpolar solvents, facilitating subsequent reactions (e.g., olefin metathesis) .

Advanced: What experimental approaches are used to investigate the biological activity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.